2-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
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Overview
Description
3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a benzaldehyde moiety substituted with methoxy groups, a benzisothiazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves multiple steps:
Formation of 3,4-DIMETHOXYBENZALDEHYDE: This can be achieved through the methoxylation of benzaldehyde.
Synthesis of 1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL: This involves the cyclization of appropriate precursors under oxidative conditions.
Hydrazone Formation: The final step involves the condensation of the aldehyde with the hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the hydrazone linkage.
Reduction: Reduction reactions could target the carbonyl group of the benzaldehyde moiety or the nitro group of the benzisothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacological Studies:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The benzisothiazole ring could be involved in binding to biological targets, while the hydrazone linkage might facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHOXYBENZALDEHYDE: A simpler analog without the benzisothiazole and hydrazone moieties.
1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL: A compound featuring the benzisothiazole ring but lacking the aldehyde and hydrazone functionalities.
HYDRAZONES: A broad class of compounds featuring the hydrazone linkage, which can vary widely in their structure and properties.
Uniqueness
The unique combination of functional groups in 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O5S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C18H19N3O5S/c1-25-15-8-7-13(11-16(15)26-2)12-19-21(9-10-22)18-14-5-3-4-6-17(14)27(23,24)20-18/h3-8,11-12,22H,9-10H2,1-2H3/b19-12+ |
InChI Key |
NFRNVSOBVOYZMP-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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